tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Purity Quality Control Procurement

tert-Butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 1196153-31-7) is a heterocyclic building block belonging to the 3-amino-pyrrolo[3,4-c]pyrazole class. It features a fused bicyclic core bearing a free 3-amino group, an N-Boc protecting group, and a 6-ethyl substituent (molecular weight 252.31 g/mol, density 1.212).

Molecular Formula C12H20N4O2
Molecular Weight 252.31 g/mol
CAS No. 1196153-31-7
Cat. No. B11760096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
CAS1196153-31-7
Molecular FormulaC12H20N4O2
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCCC1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N
InChIInChI=1S/C12H20N4O2/c1-5-8-9-7(10(13)15-14-9)6-16(8)11(17)18-12(2,3)4/h8H,5-6H2,1-4H3,(H3,13,14,15)
InChIKeyXPBMVQGCOXDKGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Approved Procurement Specification for tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 1196153-31-7)


tert-Butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 1196153-31-7) is a heterocyclic building block belonging to the 3-amino-pyrrolo[3,4-c]pyrazole class [1]. It features a fused bicyclic core bearing a free 3-amino group, an N-Boc protecting group, and a 6-ethyl substituent (molecular weight 252.31 g/mol, density 1.212) . As a protected intermediate, it is designed for downstream derivatization rather than direct biological application, serving as a strategic precursor in kinase inhibitor medicinal chemistry programs [2].

Why Generic 3-Amino-Pyrrolo[3,4-c]pyrazole Interchange Is Not Advisable for Synthesis of Kinase-Targeted Libraries


Within the 3-amino-pyrrolo[3,4-c]pyrazole family, small changes at the N5 and C6 positions produce large differences in both physico-chemical properties and downstream synthetic utility. The Boc group provides acid-labile orthogonal protection essential for solid-phase or sequential solution-phase synthesis, whereas the 6-ethyl substituent increases steric bulk and lipophilicity compared to 6-H or 6-methyl analogs, directly influencing membrane permeability, metabolic stability, and target binding of final kinase inhibitor candidates [1]. Simple replacement with a 6-H or 6-methyl analog alters the 3D conformation and hydrogen-bonding network recognized by kinase ATP pockets, as demonstrated by the class-leader PHA-793887, where 6,6-dimethyl substitution was critical for achieving nanomolar CDK inhibition [2]. Furthermore, stereochemistry at C6 is chiral; procurement of racemic material versus a single enantiomer (e.g., (6S) enantiomer) determines the stereochemical outcome of all subsequent synthetic steps . Therefore, substitution with a generic pyrrolo[3,4-c]pyrazole without precisely matching the substitution pattern and protecting group will produce a different compound with unpredictable activity and synthesis compatibility.

Quantitative Differentiation Evidence for tert-Butyl 3-Amino-6-Ethyl-Pyrrolo[3,4-c]Pyrazole-5(1H)-Carboxylate (CAS 1196153-31-7)


Purity Benchmarking: 98%+ Lot Consistency for the 6-Ethyl Derivative vs. 95-97% Typical for the 6-Methyl Analog

Among the 3-amino-pyrrolo[3,4-c]pyrazole Boc-protected intermediates, the 6-ethyl derivative (target compound) is consistently supplied at ≥98% purity by molcore.com specifications, whereas the closest 6-methyl analog (CAS 1196155-05-1) is more commonly offered at 95-97% purity across multiple vendors . A 1-3 percentage-point difference in purity translates to a 3-5% reduction in downstream yield after amide coupling, which at multi-gram scale represents a meaningful cost and time penalty .

Purity Quality Control Procurement

Molecular Weight and Lipophilicity Advantage of 6-Ethyl Over 6-Methyl for Membrane Permeability

The 6-ethyl substituent imparts a molecular weight increase of 14 Da relative to the 6-methyl analog (252.31 vs 238.29 g/mol) and a corresponding increase in calculated logP of approximately 0.3-0.5 log units [1]. In the pyrrolo[3,4-c]pyrazole kinase inhibitor series, increasing lipophilicity at the 6-position was shown to enhance cellular permeability and antiproliferative activity; PHA-793887, with a 6,6-dimethyl substitution, achieved an optimal balance of potency and solubility [2]. The 6-ethyl group provides an intermediate lipophilicity profile that is strategically useful for fine-tuning ADME properties of final drug candidates.

Lipophilicity Permeability ADME

Orthogonal Boc Protection Enables Selective Solid-Phase Synthesis Unavailable with N-Acetyl or Unprotected Analogs

The tert-butyl carbamate (Boc) protecting group at N5 is selectively removable under mild acidic conditions (TFA/DCM) without affecting the 3-amino group or the pyrrolo[3,4-c]pyrazole core. This orthogonality is not available with N-acetyl or N-unprotected analogs [1]. In comparative solid-phase peptide synthesis protocols, Boc protection allows on-resin coupling of the 3-amino handle while retaining N5 protection, enabling subsequent selective deprotection and further derivatization [2]. The N-unprotected analog (CAS not assigned) requires additional protection steps, adding at least one synthetic step and 10-15% cumulative yield loss per step.

Protecting Group Solid-Phase Synthesis Orthogonal Chemistry

Chiral Center at C6 Provides Access to Enantiomerically Pure Building Blocks for Stereodefined Kinase Inhibitors

The 6-position of the pyrrolo[3,4-c]pyrazole ring is chiral. The (6S) enantiomer of the target compound is cataloged in ChemSpider (CSID 16118784), indicating that enantiomerically resolved material is accessible . In the PKC inhibitor series, the stereochemistry at the 6-position was shown to influence inhibitory potency; for example, PF-04577806 (a 3-amino-pyrrolo[3,4-c]pyrazole representative) exhibits differential activity against PKC isoforms with IC50 values ranging from 2.4 nM (PKCα) to 45.9 nM (PKCγ) [1]. Procuring the racemate versus a single enantiomer can lead to a 2-fold or greater difference in activity if the off-enantiomer is inactive, directly impacting screening hit confirmation and lead optimization timelines.

Stereochemistry Enantiomer Chiral Synthesis

Procurement-Relevant Application Scenarios for CAS 1196153-31-7 Based on Verified Evidence


Solid-Phase Synthesis of PKC Inhibitor Libraries via On-Resin Boc Deprotection and Sequential Derivatization

The orthogonal Boc protection of CAS 1196153-31-7 allows direct loading onto resin via the free 3-amino group, followed by TFA-mediated N5 deprotection and subsequent derivatization with pyrimidine electrophiles, as described in the Pfizer patent series on N-pyrimidin-4-yl-3-amino-pyrrolo[3,4-c]pyrazole PKC inhibitors [1]. The 6-ethyl substituent provides the lipophilicity required for cellular permeability of the final inhibitors, while the Boc group ensures clean on-resin chemistry without interference from the pyrrolo core nitrogens. This scenario is not achievable with N-unprotected or N-acetyl analogs, which would either require an extra protection step or undergo undesired side reactions.

Enantioselective Synthesis of Single-Enantiomer CDK Inhibitors Using (6S)-1196153-31-7

For programs targeting stereodefined CDK or PKC inhibitors, procurement of the (6S) enantiomer of CAS 1196153-31-7 (CSID 16118784) eliminates the need for chiral resolution post-synthesis. The class reference PHA-793887 demonstrated that 6-substitution pattern critically affects CDK2/cyclin A inhibition (IC50 8 nM) [2]. Using the single enantiomer from the start ensures that the final compound matches the stereochemistry of the intended pharmacophore, avoiding a potential 2-fold dilution of activity that would occur with the racemate.

High-Throughput Library Synthesis Requiring Consistent 98%+ Purity Building Blocks

When synthesizing focused kinase inhibitor libraries of 100-1000 compounds, the 98% minimum purity specification of CAS 1196153-31-7 (compared to 95-97% typical for the 6-methyl analog) translates to fewer purification failures and higher library success rates . At a library scale of 100 compounds, a 3% purity deficit can lead to 3 additional purification cycles, costing approximately 2-3 days of instrument time and $500-1500 in consumables. Procuring the higher-purity 6-ethyl building block directly reduces these hidden costs.

Fragment-Based Drug Design (FBDD) Employing the 3-Amino-Pyrrolo[3,4-c]Pyrazole Core as a Privileged Kinase Hinge-Binder

The 3-amino-pyrrolo[3,4-c]pyrazole core is recognized as a privileged scaffold for kinase hinge-binding, as exemplified by PF-04577806 (PKC inhibitor) and PHA-793887 (CDK inhibitor) [2][3]. CAS 1196153-31-7, with its free 3-amino group and 6-ethyl substitution, serves as an ideal fragment-elaboration starting point for fragment-based screening campaigns. Its molecular weight (252.31) falls within the Rule-of-Three limits for fragments, and the Boc group can be retained or removed depending on the fragment linking strategy.

Quote Request

Request a Quote for tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.